molecular formula C16H16ClN3O B2383835 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole CAS No. 876891-19-9

1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole

Cat. No.: B2383835
CAS No.: 876891-19-9
M. Wt: 301.77
InChI Key: HKNUFVCYHZPDCX-UHFFFAOYSA-N
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Description

It appears as a white to light yellow powder that is insoluble in water but soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole involves the reaction of 4-chloro-3-methylphenol with propyl bromide to form 3-(4-chloro-3-methylphenoxy)propyl bromide. This intermediate is then reacted with benzotriazole under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving the use of solvents like acetonitrile and catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole undergoes various chemical reactions, including:

    Substitution Reactions: The benzotriazole ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzotriazole derivatives .

Scientific Research Applications

1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole has several scientific research applications:

    Chemistry: Used as a UV absorber in polymer chemistry to protect materials from UV degradation.

    Biology: Studied for its potential effects on biological systems, although specific applications are less common.

    Medicine: Investigated for its potential use in drug formulations to enhance stability.

    Industry: Widely used in the plastics and coatings industry to improve the UV resistance of products.

Mechanism of Action

The primary mechanism of action for 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole as a UV absorber involves the absorption of UV radiation, which prevents the degradation of materials. The benzotriazole ring structure allows it to absorb UV light and dissipate the energy as heat, protecting the underlying material.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyphenyl)benzotriazole: Another benzotriazole derivative used as a UV absorber.

    2-(2-Hydroxy-5-methylphenyl)benzotriazole: Similar in structure and function, used in similar applications.

Uniqueness

1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole is unique due to its specific substitution pattern, which provides distinct UV absorption properties and solubility characteristics. This makes it particularly effective in certain industrial applications where other benzotriazole derivatives may not perform as well.

Properties

IUPAC Name

1-[3-(4-chloro-3-methylphenoxy)propyl]benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c1-12-11-13(7-8-14(12)17)21-10-4-9-20-16-6-3-2-5-15(16)18-19-20/h2-3,5-8,11H,4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNUFVCYHZPDCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCN2C3=CC=CC=C3N=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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